3-(4-Methoxyphenyl)thiophenol
Description
3-(4-Methoxyphenyl)thiophenol is a sulfur-containing aromatic compound featuring a thiophenol (benzenethiol) group substituted with a 4-methoxyphenyl moiety. Thiophenol derivatives are pivotal in organic synthesis, pharmaceuticals, and materials science due to their reactivity and electronic properties.
Properties
Molecular Formula |
C13H12OS |
|---|---|
Molecular Weight |
216.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)benzenethiol |
InChI |
InChI=1S/C13H12OS/c1-14-12-7-5-10(6-8-12)11-3-2-4-13(15)9-11/h2-9,15H,1H3 |
InChI Key |
AWVPPIYPUQACLI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)S |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The nitrile derivative (3k) exhibits a high yield (90%), attributed to optimized coupling reactions under mild conditions .
- Physical States : Solid derivatives like 3k are suited for crystallography, while liquid analogs (e.g., 3m) are advantageous in solution-phase reactions.
Electronic and Reactivity Profiles
- Electron-Donating Effects : The 4-methoxyphenyl group enhances nucleophilicity of the thiol group, facilitating SN2 reactions and metal coordination .
- Steric Hindrance : Bulky substituents (e.g., phenyl in 3m) reduce reaction rates in sterically demanding environments compared to smaller groups (e.g., nitrile in 3k) .
- Oxidative Stability: Thiophenols are prone to oxidation, but methoxy groups may stabilize the radical intermediates, as seen in similar compounds .
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